Ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate can be achieved through various synthetic routes. One common method involves the Dieckmann cyclization of ethyl mercaptoacetate with appropriate precursors . The reaction conditions typically involve the use of a base such as sodium ethoxide in an anhydrous solvent like ethanol . Industrial production methods may vary, but they generally follow similar principles of cyclization and esterification reactions .
Chemical Reactions Analysis
Ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action include modulation of oxidative stress and inhibition of cell proliferation .
Comparison with Similar Compounds
Ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate can be compared with other similar compounds such as:
Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate: This compound has similar structural features but differs in its ester group.
Methyl 6,7-dihydro-7-oxo-4H-thieno[3,2-c]thiopyran-6-carboxylate: Another related compound with a thieno ring instead of a benzene ring.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as cyclization and acylation. The compound can be synthesized from thiochroman derivatives, which have been shown to exhibit a broad range of biological activities.
Biological Activity Overview
This compound has demonstrated various biological activities, including:
- Antileishmanial Activity : Studies have shown that compounds containing the benzothiopyran scaffold exhibit potent antileishmanial effects. For instance, specific derivatives have reported effective concentrations (EC50) below 20 µM against Leishmania parasites, indicating strong potential for further development in treating leishmaniasis .
- Cytotoxicity : The compound has also been evaluated for cytotoxic effects on human cancer cell lines. In vitro assays revealed varying levels of antiproliferative activity, with some derivatives showing promising results against HL-60 and HeLa cell lines . The structure of these compounds significantly influences their cytotoxicity, with certain substitutions enhancing or diminishing activity.
- Antibacterial Properties : Related compounds with similar scaffolds have been reported to possess antibacterial properties, particularly against Gram-positive bacteria. This suggests that this compound may also exhibit similar effects, warranting further investigation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. Key findings include:
- Substituents at C2 and C3 : Variations at these positions can lead to substantial differences in biological activity. For example, a nitrile group at C3 has been associated with increased antileishmanial activity, while other groups may reduce effectiveness .
- Hydrogen Bonding : The presence of functional groups capable of forming hydrogen bonds enhances solubility and bioavailability, which are critical for therapeutic efficacy.
Case Studies
Several case studies highlight the biological activity of derivatives based on the benzothiopyran scaffold:
- Antileishmanial Studies : A series of thiochromen derivatives were synthesized and tested for their leishmanicidal properties. Compounds with EC50 values below 20 µM were identified as highly active, suggesting a strong correlation between structural features and biological efficacy .
- Cytotoxicity Evaluations : In studies involving human tumor cell lines, certain derivatives exhibited significant antiproliferative effects, demonstrating the potential for development as anticancer agents .
Properties
Molecular Formula |
C12H10O3S |
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Molecular Weight |
234.27 g/mol |
IUPAC Name |
ethyl 4-oxothiochromene-3-carboxylate |
InChI |
InChI=1S/C12H10O3S/c1-2-15-12(14)9-7-16-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3 |
InChI Key |
ZVXVXLASNKQPJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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